5-HT2B Receptor Binding Affinity and Functional Antagonism
The target compound exhibits potent, concentration-dependent binding and functional antagonism at the 5-HT2B receptor, with an IC50 of 22 ± 9.0 nM in binding assays and an IC50 of 54 nM in cellular antagonist assays [1]. In a comprehensive GPCR agonist/antagonist screen covering 161 receptors, the compound showed negative results for all agonist screens and was negative for all antagonist screens except 5-HT2B [1]. This high degree of functional selectivity distinguishes the compound from alternative benzenesulfonamide-based 5-HT receptor ligands, which often exhibit cross-reactivity with 5-HT2A and 5-HT2C receptors [2].
| Evidence Dimension | 5-HT2B receptor binding affinity and functional antagonism selectivity |
|---|---|
| Target Compound Data | Binding IC50 = 22 ± 9.0 nM; Cellular antagonist IC50 = 54 nM; Negative in agonist/antagonist screens for 161 GPCRs except 5-HT2B |
| Comparator Or Baseline | RS-102221 (benzenesulfonamide analog): Ki for 5-HT2C = 3.8 nM; 100-fold selectivity for 5-HT2C over 5-HT2A and 5-HT2B; L-755,507: β3 adrenergic receptor agonist with >440-fold selectivity over β1/β2 |
| Quantified Difference | Target compound shows primary 5-HT2B activity with minimal cross-reactivity; comparator RS-102221 is optimized for 5-HT2C selectivity (100-fold over 5-HT2B); L-755,507 targets β3 adrenergic receptor |
| Conditions | Radioligand binding assays and cellular functional antagonist assays; GPCR panel screening (161 receptors) |
Why This Matters
Procurement of this compound is justified specifically for 5-HT2B-focused research programs where off-target activity at 5-HT2A, 5-HT2C, or adrenergic receptors would confound experimental interpretation.
- [1] PMC/NCBI. Table 1: 5HT2bR binding activity IC50 = 22±9.0 nM; cellular 5HT2bR antagonist activity IC50 = 54 nM; GPCR agonist/antagonist screen (161 GPCRs). J Alzheimers Dis. 2024;98(suppl). View Source
- [2] Bonhaus DW, Weinhardt KK, Taylor M, et al. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):621-629. View Source
